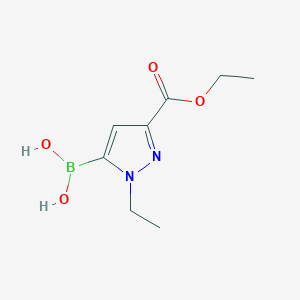
N-(4-(Benzyloxy)phenethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Benzyloxy)phenethyl)thietan-3-amine is an organic compound that features a thietane ring, a phenethyl group, and a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)phenethyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated thiol.
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the thietane ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be added through an etherification reaction, where a benzyl alcohol reacts with the phenethyl group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzyloxy)phenethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenethyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-(Benzyloxy)phenethyl)thietan-3-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its biological activity.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)phenethyl)thietan-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Shares the benzyl group but lacks the thietane ring.
N-Phenethylbenzamide: Similar phenethyl group but different overall structure.
N-Benzyloxybenzamide: Contains the benzyloxy group but differs in other structural aspects.
Uniqueness
N-(4-(Benzyloxy)phenethyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21NOS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(4-phenylmethoxyphenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C18H21NOS/c1-2-4-16(5-3-1)12-20-18-8-6-15(7-9-18)10-11-19-17-13-21-14-17/h1-9,17,19H,10-14H2 |
InChI Key |
SQYFBQKTBJMULV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



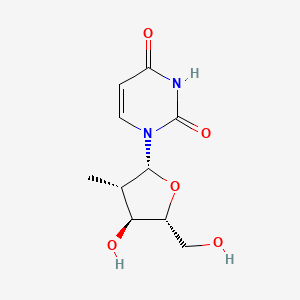

![7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride](/img/structure/B12984800.png)
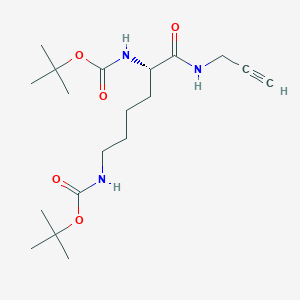
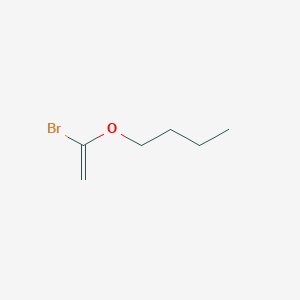
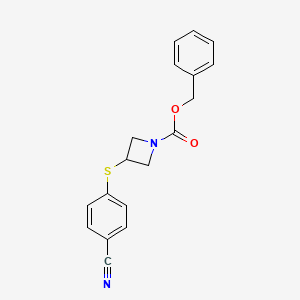
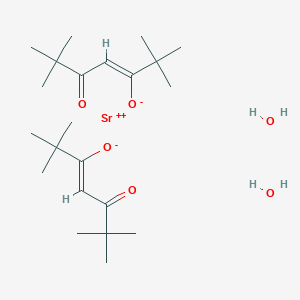
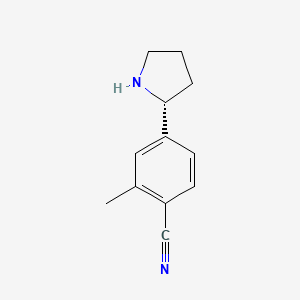
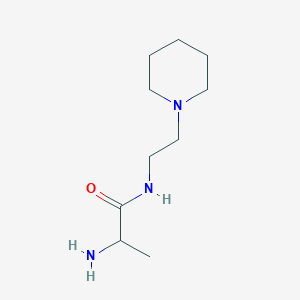
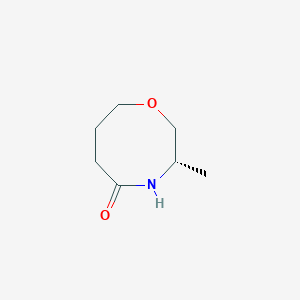
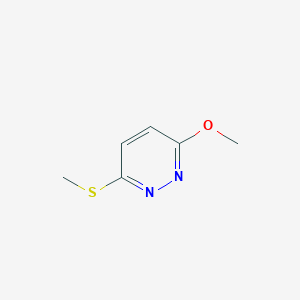
![4-(Tert-butyl)benzo[d]thiazole](/img/structure/B12984876.png)
